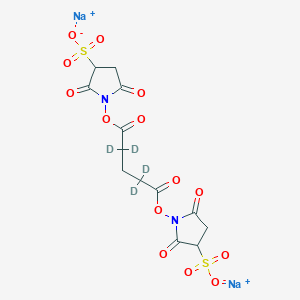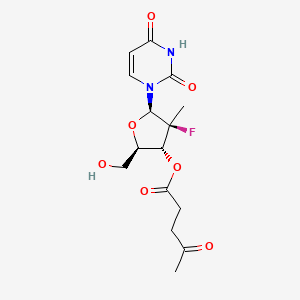
3'-O-Levulinyl-2'-deoxy-2'-fluoro 2'-C-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine is a modified nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with specific modifications that enhance its biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Methylation: Addition of a methyl group at the 2’-C position.
Levulinylation: Attachment of a levulinyl group at the 3’-O position.
These reactions are carried out under controlled conditions, often involving specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve consistent quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced products.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
Aplicaciones Científicas De Investigación
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and interactions.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus.
Mecanismo De Acción
The compound exerts its effects by inhibiting the RNA-dependent RNA polymerase of the hepatitis C virus. It acts as a chain terminator, preventing the elongation of viral RNA. The molecular targets include the active site of the polymerase enzyme, where it competes with natural nucleotides .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with similar antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methyladenosine: Shares structural similarities and biological activity.
Uniqueness
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine is unique due to its specific modifications, which enhance its stability and efficacy as an antiviral agent. Its levulinyl group provides additional protection against enzymatic degradation, making it more effective in therapeutic applications .
Propiedades
Fórmula molecular |
C15H19FN2O7 |
|---|---|
Peso molecular |
358.32 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C15H19FN2O7/c1-8(20)3-4-11(22)25-12-9(7-19)24-13(15(12,2)16)18-6-5-10(21)17-14(18)23/h5-6,9,12-13,19H,3-4,7H2,1-2H3,(H,17,21,23)/t9-,12-,13-,15+/m1/s1 |
Clave InChI |
SWKKZUNPXPFJFQ-OBEQPXDXSA-N |
SMILES isomérico |
CC(=O)CCC(=O)O[C@@H]1[C@H](O[C@H]([C@@]1(C)F)N2C=CC(=O)NC2=O)CO |
SMILES canónico |
CC(=O)CCC(=O)OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



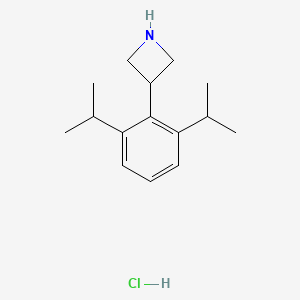
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
![2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
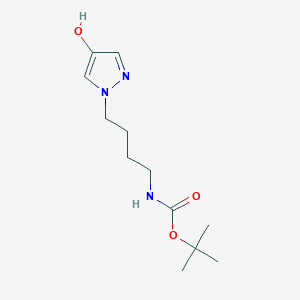
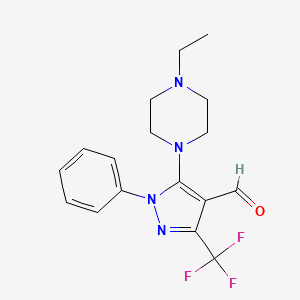
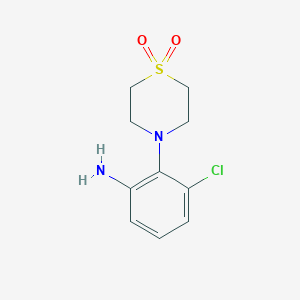

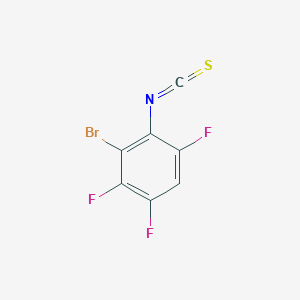
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)
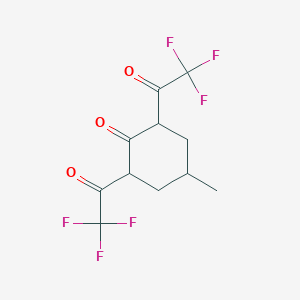
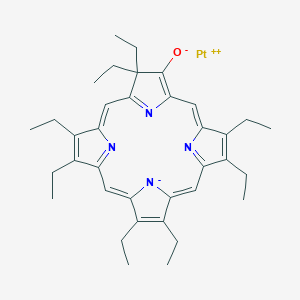
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)
